Regioisomeric Differentiation: Para- vs. Meta-Trifluoromethyl Benzamide in GSK-3β Binding
CAS 897455-15-1 is the para-trifluoromethyl benzamide regioisomer. Its closest structural analog, CAS 897455-17-3, is the corresponding meta-trifluoromethyl regioisomer (N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide), differing solely in the position of the -CF3 group on the benzamide ring. In GSK-3β inhibitor design, the para-substitution pattern is frequently associated with enhanced kinase hinge-region interactions and improved target engagement compared to meta-substituted analogs, although quantitative activity data for this specific pair remain to be published in primary literature . This regioisomeric distinction carries procurement significance: researchers targeting GSK-3β for neurological or oncology applications must verify which isomer is supplied, as vendors may stock both under similar catalog naming conventions.
| Evidence Dimension | Regioisomeric identity (CF3 position on benzamide) |
|---|---|
| Target Compound Data | Para-CF3 substitution (4-(trifluoromethyl)benzamide); InChI Key: OOPUMDUXGBDOCU-UHFFFAOYSA-N |
| Comparator Or Baseline | Meta-CF3 substitution (3-(trifluoromethyl)benzamide); CAS 897455-17-3 |
| Quantified Difference | Structural isomerism with distinct InChI Keys and CAS numbers; quantitative activity differential not yet published in peer-reviewed primary sources |
| Conditions | Structural identity confirmed by PubChem and ChemSrc entries |
Why This Matters
Procurement of the incorrect regioisomer invalidates any SAR interpretation and may yield null or misleading biological results, as even single-atom positional changes in kinase inhibitor benzamide substituents can alter IC50 values by orders of magnitude.
